(4-nitrophenyl) 2-phenoxypropanoate is a chemical compound with significant relevance in organic chemistry and medicinal applications. It is classified as an ester derived from the reaction between 4-nitrophenol and 2-phenoxypropanoic acid. The compound is recognized for its potential biological activity, particularly in pharmaceutical contexts.
The compound's systematic name is (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate, and it has been assigned the CAS number 7535-56-0. Its molecular formula is with a molecular weight of approximately 386.40 g/mol. This compound falls under the category of aromatic esters, which are characterized by the presence of an aromatic ring and an ester functional group.
The synthesis of (4-nitrophenyl) 2-phenoxypropanoate can be achieved through various methods, primarily involving the reaction of 4-nitrophenol with 2-phenoxypropanoic acid or its derivatives.
The molecular structure of (4-nitrophenyl) 2-phenoxypropanoate features a phenolic ring substituted with a nitro group at the para position, linked to a propanoate moiety.
CC(C)(C)OC(=O)N[C@@H](Cc1ccccc1)C(=O)Oc2ccc(cc2)[N+](=O)[O-]
InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m0/s1
The structure consists of:
(4-nitrophenyl) 2-phenoxypropanoate can participate in several chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for (4-nitrophenyl) 2-phenoxypropanoate primarily relates to its biological activity as a potential pharmaceutical agent.
(4-nitrophenyl) 2-phenoxypropanoate has several scientific uses:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: